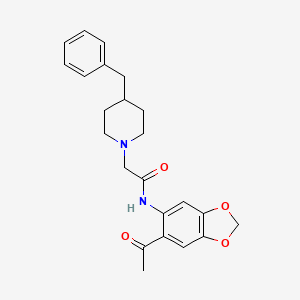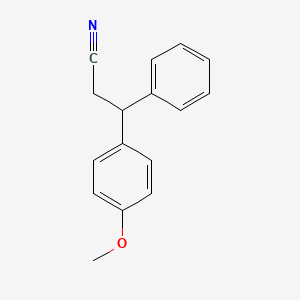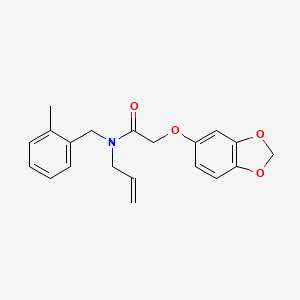![molecular formula C20H27ClN2S B4085887 N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4085887.png)
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, also known as AET or PK11195, is a selective ligand for the peripheral benzodiazepine receptor (PBR). This receptor is located in the outer mitochondrial membrane and is involved in several physiological processes, including steroidogenesis, apoptosis, and immune response. AET has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology.
Mécanisme D'action
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea binds to the PBR, which is located in the outer mitochondrial membrane. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has several advantages for lab experiments, including its selectivity for the PBR, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, including the development of more selective ligands for the PBR, the investigation of the role of this compound in neuroinflammation and neurodegeneration, the exploration of the potential of this compound as a therapeutic agent for cancer and autoimmune diseases, and the elucidation of the exact mechanism of action of this compound.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to modulate the activity of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation and neurodegeneration. This compound has also been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.
In oncology, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve their efficacy.
In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response. This compound has also been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2S/c1-13(20-9-15-6-16(10-20)8-17(7-15)11-20)23-19(24)22-12-14-2-4-18(21)5-3-14/h2-5,13,15-17H,6-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYQRJFDYERMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4085804.png)


![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)
![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4085842.png)
![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085844.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4085858.png)

![3-amino-2-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4085896.png)

![2,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4085909.png)